2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole
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Overview
Description
2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group and a sulfanyl group linked to an oxan-3-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. The oxan-3-ylmethyl sulfanyl group can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1,3,4-oxadiazole: Lacks the oxan-3-ylmethyl sulfanyl group.
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of the oxan-3-ylmethyl sulfanyl group.
2-(4-Chlorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole: Substitutes the fluorine atom with chlorine.
Uniqueness
2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole is unique due to the combination of the fluorophenyl group and the oxan-3-ylmethyl sulfanyl group, which can impart distinct physicochemical properties and biological activities. This combination can enhance the compound’s potential as a versatile scaffold for drug development and materials science.
Properties
Molecular Formula |
C14H15FN2O2S |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(oxan-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H15FN2O2S/c15-12-5-3-11(4-6-12)13-16-17-14(19-13)20-9-10-2-1-7-18-8-10/h3-6,10H,1-2,7-9H2 |
InChI Key |
BOTZLLGKVYFOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CSC2=NN=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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